methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

Description

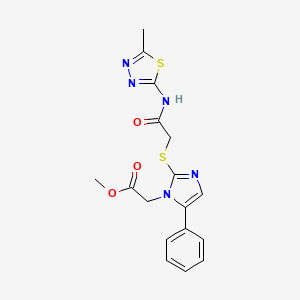

Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring a 5-methyl-1,3,4-thiadiazole core linked via a thioether bridge to a 5-phenyl-imidazole moiety, with a methyl acetate ester group at the terminal position. Its synthesis involves multi-step reactions, including:

- Thiadiazole intermediate preparation: Substituted 5-phenyl-1,3,4-thiadiazol-2-amine derivatives are synthesized from aromatic aldehydes and thiosemicarbazide (Step 2 in ).

- Thioether formation: A thiol group (e.g., from 5-methyl-1,3,4-thiadiazole-2-thiol) reacts with an α-chloroester (e.g., ethyl chloroacetate) in the presence of potassium carbonate in acetone, as demonstrated in .

The compound’s structural complexity necessitates rigorous characterization via techniques such as NMR, FT-IR, and mass spectrometry (). Its design likely targets pharmacological applications, given the prevalence of thiadiazole and imidazole motifs in bioactive molecules.

Properties

IUPAC Name |

methyl 2-[2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S2/c1-11-20-21-16(27-11)19-14(23)10-26-17-18-8-13(12-6-4-3-5-7-12)22(17)9-15(24)25-2/h3-8H,9-10H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIUMDBOFBFDOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds containing the 1,3,4-thiadiazole unit have been found to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiepileptic properties. This suggests that the compound may interact with a variety of biological targets.

Mode of Action

The presence of the 1,3,4-thiadiazole unit in the compound suggests that it may interact strongly with its biological targets due to the mesoionic character of this ring. This allows thiadiazole-containing compounds to cross cellular membranes and exert their biological activities.

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazoles are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom. These properties suggest that the compound may have good bioavailability.

Biological Activity

Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate is a complex compound featuring a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Properties

The compound consists of several key structural elements:

- Thiadiazole Ring : The 5-methyl-1,3,4-thiadiazole component is crucial for its biological activity.

- Imidazole Moiety : The presence of a phenyl-substituted imidazole enhances its interaction with biological targets.

The molecular formula is , and it has a molecular weight of approximately 366.47 g/mol.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance:

- Compounds containing the 1,3,4-thiadiazole ring exhibit significant antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative | S. aureus | 32.6 μg/mL |

| Thiadiazole Derivative | E. coli | 47.5 μg/mL |

| Thiadiazole Derivative | Aspergillus fumigatus | 25 μg/mL |

Anticancer Properties

Research indicates that derivatives of thiadiazole can exhibit cytotoxic effects against various cancer cell lines. For example:

- The compound's structure allows it to inhibit DNA synthesis similarly to established anticancer agents like acyclovir .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of various thiadiazole derivatives against human glioblastoma and melanoma cell lines. The results indicated that certain derivatives had IC50 values lower than those of standard treatments such as doxorubicin .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to apoptosis in cancer cells.

- Interference with DNA/RNA Synthesis : Similar to other thiadiazoles, it may disrupt nucleic acid synthesis in microbial pathogens.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole Derivatives : Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have shown effectiveness against various pathogens such as Xanthomonas oryzae and Fusarium graminearum. In vitro studies demonstrated that certain derivatives achieved inhibition rates exceeding 50% at concentrations of 100 μg/mL, outperforming conventional bactericides like thiodiazolecopper .

Mechanism of Action : The antimicrobial activity is attributed to the ability of thiadiazole derivatives to disrupt microbial cell wall synthesis and inhibit essential metabolic pathways. This mechanism is crucial for developing new agricultural fungicides and bactericides .

Antitumor Activity

Cancer Cell Lines : Methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate has been evaluated for its antitumor potential against various cancer cell lines. Studies have shown that derivatives with the thiadiazole structure can induce apoptosis in breast cancer cells (MDA-MB-231), with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Research Findings : A series of experiments indicated that certain synthesized compounds exhibited high inhibitory activities against both cancerous and normal human cell lines. For example, one derivative demonstrated an IC50 value of 3.3 μM against MDA-MB-231 cells, suggesting potent antitumor efficacy .

Anti-inflammatory Properties

Inflammation Models : The compound's anti-inflammatory effects have been investigated using various in vivo models. Thiadiazole derivatives have shown promise in reducing inflammation markers and cytokine levels in animal models of arthritis and other inflammatory diseases .

Clinical Relevance : The anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Research into these applications is ongoing and may lead to the development of new therapeutic agents .

Summary Table of Applications

| Application Type | Description | Example Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | Inhibition rates >50% at 100 μg/mL against Xanthomonas oryzae |

| Antitumor | Induces apoptosis in cancer cells | IC50 = 3.3 μM against MDA-MB-231 breast cancer cells |

| Anti-inflammatory | Reduces inflammation markers in animal models | Potential treatment for rheumatoid arthritis |

Comparison with Similar Compounds

Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazole Derivatives

5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-Thiadiazol-2-amine

Thiazolylmethyl Carbamates ()

- Structure : Contains a thiazole ring instead of thiadiazole, with carbamate linkages.

- Impact : Thiazole’s reduced sulfur content and carbamate’s hydrolytic stability may influence pharmacokinetic profiles.

Key Observations :

- Thioether formation (common in thiadiazole chemistry) requires base catalysts like K₂CO₃ ().

- Benzimidazole derivatives prioritize nucleophilic substitution over thioether linkages ().

Analytical and Computational Tools

- X-ray Crystallography : SHELX programs () and WinGX/ORTEP () are critical for confirming molecular geometries.

- Spectroscopy : LC/MS () and ¹H-NMR () are standard for purity and structural validation.

Pharmacological Considerations

- Thiadiazoles: Known for antimicrobial, anticancer, and anti-inflammatory properties.

- Imidazoles : Common in antifungal agents (e.g., miconazole) and kinase inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate?

- Methodology :

- Imidazole Core Formation : Condensation of glyoxal, ammonia, and benzaldehyde derivatives to construct the 5-phenyl-imidazole ring .

- Thiadiazole Integration : React 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride to form the thioether-linked intermediate, followed by coupling to the imidazole-thioacetate via nucleophilic substitution .

- Esterification : Use methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methyl ester group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., imidazole C-H protons at δ 7.2–7.8 ppm, thiadiazole NH at δ 10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z ~475.12 for C₁₉H₁₈N₆O₃S₂) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I band), and 1250 cm⁻¹ (C-S thioether) .

Q. What preliminary assays are recommended to evaluate biological activity?

- Screening Protocol :

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli; 24–48 h incubation) .

- Cytotoxicity : MTT assay (IC₅₀ in HeLa or MCF-7 cells; 48 h exposure) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition at 10–100 µM) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

- Mechanistic Insights :

- Binding Interactions : The thiadiazole and imidazole rings participate in π-π stacking with aromatic residues (e.g., Tyr in kinase pockets), while the acetamide forms hydrogen bonds with catalytic sites .

- SAR Studies : Analogs with p-tolyl instead of phenyl (5-phenyl-imidazole) show 2–3× higher COX-2 inhibition, suggesting steric optimization enhances target affinity .

Q. How can contradictory data on its antimicrobial efficacy across studies be resolved?

- Troubleshooting Strategies :

- Assay Variability : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize false negatives .

- Resistance Profiling : Test against methicillin-resistant S. aureus (MRSA) and efflux pump-deficient strains to isolate resistance mechanisms .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Optimization Approaches :

- Ester Hydrolysis Resistance : Replace methyl ester with tert-butyl or pivaloyloxymethyl (POM) prodrug groups to reduce first-pass metabolism .

- Cytochrome P450 Screening : Use liver microsomes (human/rat) to identify major metabolites (e.g., oxidation at thiadiazole’s methyl group) .

Q. Which computational tools predict its binding affinity for novel targets?

- Modeling Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.